Cas no 2375248-95-4 ((1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid)

(1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid is a chiral bicyclic compound featuring an Fmoc-protected secondary amine and a carboxylic acid functional group. Its rigid bicyclo[3.2.1]octane scaffold provides structural stability, making it valuable in peptide and medicinal chemistry for constrained scaffold design. The Fmoc group enables selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). The carboxylic acid moiety allows further derivatization via amide coupling or esterification. This compound is particularly useful for introducing conformational constraints into bioactive peptides or as a building block for heterocyclic frameworks. Its stereochemical purity (1R,3R,5R configuration) ensures reproducibility in asymmetric synthesis applications.
(1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid structure
2375248-95-4 structure
Product Name:(1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid
CAS No:2375248-95-4
MF:C23H23NO4
MW:377.4330265522
CID:5360310
Update Time:2025-06-21

(1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Z3846605612
    • (1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid
    • rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylic acid
    • Inchi: 1S/C23H23NO4/c25-22(26)15-9-14-10-16(11-15)24(12-14)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26)/t14-,15-,16-/m1/s1
    • InChI Key: VXAKBWXUZCZTRX-BZUAXINKSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1C[C@@H]2C[C@@H](C(=O)O)C[C@H]1C2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 600
  • XLogP3: 3.7
  • Topological Polar Surface Area: 66.8

(1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid Pricemore >>

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Additional information on (1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid

Introduction to (1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic Acid (CAS No: 2375248-95-4)

(1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its unique chemical structure and its CAS number 2375248-95-4, represents a fascinating example of how structural complexity can be harnessed for therapeutic applications. The compound's intricate bicyclic framework, combined with its functionalized side chains, makes it a promising candidate for various biochemical interactions and drug-like properties.

The structure of this compound features a bicyclo[3.2.1]octane core, which is a motif that has been extensively studied for its potential in medicinal chemistry due to its ability to mimic natural product scaffolds and exhibit favorable pharmacokinetic profiles. The presence of multiple stereocenters at the positions 1, 3, and 5 ((1R,3R,5R)) indicates a high degree of stereochemical control during its synthesis, which is crucial for achieving the desired biological activity. Additionally, the incorporation of a 9H-fluoren-9-ylmethoxycarbonyl group introduces both rigidity and electronic properties that can influence the compound's interactions with biological targets.

In recent years, there has been a growing interest in the development of novel scaffolds that can enhance drug efficacy and reduce side effects. The bicyclo[3.2.1]octane scaffold has been particularly noted for its ability to fit into binding pockets of enzymes and receptors with high affinity. This compound's design aligns well with these principles, as the fluorenylmethoxycarbonyl (Fmoc) group not only provides stability but also serves as a handle for further chemical modifications if needed.

One of the most compelling aspects of this compound is its potential application in the development of bioactive molecules. The combination of the azabicyclo[3.2.1]octane core with the fluorenylmethoxycarbonyl moiety suggests that it could exhibit properties such as receptor binding affinity, metabolic stability, and solubility improvements—key factors in drug design. Recent studies have shown that similar scaffolds can be effective in modulating various biological pathways, making this compound a valuable asset in medicinal chemistry research.

The synthesis of such complex molecules often presents significant challenges due to their stereochemical complexity and the need for precise control over reaction conditions. However, advances in synthetic methodologies have made it increasingly feasible to construct these intricate structures with high yields and purity. Techniques such as asymmetric catalysis and chiral auxiliary strategies have been instrumental in achieving the desired stereochemical configuration at multiple centers.

The pharmacological potential of this compound has not yet been fully explored, but preliminary studies suggest that it may have applications in areas such as central nervous system (CNS) drug discovery and enzyme inhibition. The rigid bicyclic framework can help to optimize binding interactions with biological targets, while the fluorinated aromatic group can enhance lipophilicity—a critical parameter for oral bioavailability. Additionally, the presence of multiple stereocenters provides opportunities for structure-activity relationship (SAR) studies to fine-tune biological activity.

In conclusion, (1R,3R,5R)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS No: 2375248-95-4) represents a promising candidate for further pharmacological investigation. Its unique structural features make it an attractive scaffold for developing novel bioactive molecules with potential therapeutic applications. As research in medicinal chemistry continues to evolve, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.

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